4-(N,N-Di-boc-amino)butyl bromide
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Overview
Description
4-(N,N-Di-boc-amino)butyl bromide is an organic compound with the molecular formula C14H26BrNO4. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of various drugs and biomolecules. The compound is characterized by the presence of a bromine atom and a di-tert-butyl carbamate group attached to a butyl chain.
Mechanism of Action
Target of Action
4-(N,N-Di-boc-amino)butyl bromide is a chemical compound used in the synthesis of various pharmacophore elements . It’s known to be used in the synthesis of n-boc-aminoalkoxyphenyl derivatives , which are precursors to pharmacophore elements for the treatment of glaucoma .
Mode of Action
It’s known that this compound can be used in the synthesis of various derivatives with potential applications as anti-hiv agents
Biochemical Pathways
Given its use in the synthesis of anti-hiv agents , it’s plausible that it may affect pathways related to viral replication.
Result of Action
Given its use in the synthesis of anti-hiv agents , it’s plausible that its action results in the inhibition of HIV replication.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N,N-Di-boc-amino)butyl bromide typically involves the protection of an amino group with di-tert-butyl dicarbonate (Boc2O) followed by bromination. One common method includes the reaction of 4-aminobutanol with di-tert-butyl dicarbonate to form the Boc-protected amine. This intermediate is then treated with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(N,N-Di-boc-amino)butyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Deprotection: The Boc groups can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Deprotection: Boc groups are removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Deprotection: The major product is the free amine, which can be further utilized in various synthetic applications.
Scientific Research Applications
4-(N,N-Di-boc-amino)butyl bromide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, for various biochemical studies.
Medicine: It serves as a precursor in the synthesis of drug candidates, particularly those targeting neurological and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Boc-amino)butyl bromide: Similar in structure but with only one Boc group.
4-(N-Boc-amino)butyl bromide: Another variant with a single Boc group.
4-(N,N-Di-boc-amino)butyl chloride: Similar compound with a chloride atom instead of bromine.
Uniqueness
4-(N,N-Di-boc-amino)butyl bromide is unique due to the presence of two Boc groups, which provide enhanced protection to the amino group, making it more versatile in multi-step synthetic processes
Properties
IUPAC Name |
tert-butyl N-(4-bromobutyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26BrNO4/c1-13(2,3)19-11(17)16(10-8-7-9-15)12(18)20-14(4,5)6/h7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNZZVGZZNDHYBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCBr)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135924-07-1 |
Source
|
Record name | di-tert-butyl (4-bromobutyl)imidodicarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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